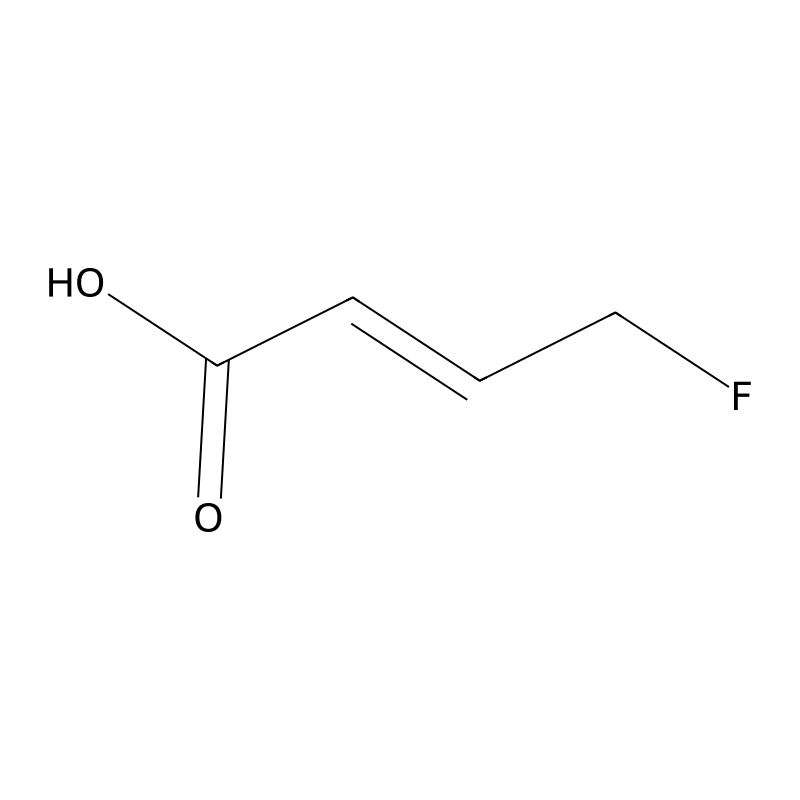(E)-4-fluorobut-2-enoic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Here are some general areas where fluorinated carboxylic acids are employed in scientific research:
- Medicinal chemistry: Fluorine substitution can be used to improve the pharmacological properties of drugs by influencing factors like absorption, metabolism, and excretion.
- Material science: Fluorinated carboxylic acids can be used as building blocks in the synthesis of novel materials with specific properties, such as polymers or liquid crystals. [ScienceDirect: [Trifluoromethylation of carboxylic acids and related compounds]]()
- Organic chemistry: Fluorinated carboxylic acids can be used as reagents or intermediates in various organic reactions due to their unique reactivity.
(E)-4-fluorobut-2-enoic acid, with the chemical formula CHFO, is an unsaturated carboxylic acid characterized by the presence of a fluorine atom at the fourth carbon position of a butenoic acid backbone. This compound is notable for its geometric isomerism, specifically existing in the E (trans) configuration, which influences its chemical behavior and biological activity. The molecular structure features a double bond between the second and third carbon atoms, contributing to its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis .
- Addition Reactions: The double bond can undergo electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.
- Esterification: This compound can react with alcohols to form esters in the presence of acid catalysts.
- Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield smaller molecular fragments.
These reactions are essential for synthesizing various derivatives that can exhibit different properties or biological activities .
Research indicates that (E)-4-fluorobut-2-enoic acid exhibits significant biological activity, particularly in relation to its interaction with enzymes and receptors. Its structural similarity to neurotransmitters allows it to influence pathways associated with gamma-aminobutyric acid (GABA), potentially acting as an inhibitor or modulator. Such interactions suggest implications for neurological studies and therapeutic applications targeting GABAergic systems .
The synthesis of (E)-4-fluorobut-2-enoic acid can be achieved through several methods:
- Fluorination of Butenoic Acid Derivatives: Starting from butenoic acid, fluorination can be achieved using reagents like sulfur tetrafluoride or other fluorinating agents.
- Alkene Metathesis: This method involves the rearrangement of alkenes using catalysts to introduce fluorine into the desired position.
- Grignard Reagent Method: A Grignard reagent can be reacted with a suitable aldehyde followed by hydrolysis to yield (E)-4-fluorobut-2-enoic acid.
These methods allow for the efficient production of this compound while maintaining control over stereochemistry .
(E)-4-fluorobut-2-enoic acid has several applications:
- Pharmaceuticals: Due to its biological activity, it is being explored as a potential lead compound in drug development targeting neurological disorders.
- Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and fine chemicals.
- Research Tool: The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways involving fluorinated compounds .
Studies on (E)-4-fluorobut-2-enoic acid have primarily focused on its interactions with enzymes related to neurotransmitter metabolism. For instance, it has been shown to inhibit certain enzymes involved in GABA metabolism, which may lead to enhanced GABAergic signaling. This property makes it a candidate for further investigation in the context of anxiety and seizure disorders .
Several compounds share structural features with (E)-4-fluorobut-2-enoic acid, allowing for comparative analysis:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| (E)-4-chlorobut-2-enoic acid | CHClO | Contains chlorine instead of fluorine; similar reactivity |
| 2-Fluoro-butanoic acid | CHFO | Saturated compound; lacks double bond |
| (Z)-4-fluorobut-2-enoic acid | CHFO | Geometric isomer; differs in configuration |
The uniqueness of (E)-4-fluorobut-2-enoic acid lies in its specific geometric configuration and the presence of fluorine, which can significantly alter its reactivity and biological activity compared to similar compounds. This characteristic makes it particularly interesting for research and application in medicinal chemistry .








